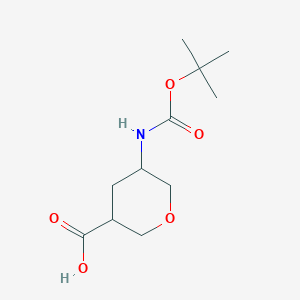
1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C13H22F2NO4. It is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and difluoro groups, along with two ester functionalities. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Substituents: The tert-butyl, methyl, and difluoro groups are introduced via substitution reactions using appropriate reagents.
Esterification: The final step involves esterification to introduce the ester functionalities at the 1 and 4 positions of the piperidine ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The difluoro groups and ester functionalities play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate: This compound has a single fluorine atom instead of two, which may affect its reactivity and binding properties.
1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate: The presence of an ethyl group instead of a methyl group can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3,3-difluoropiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-8(9(16)18-4)12(13,14)7-15/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHGUUKIPMWLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)
![2-Bromo-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B8011391.png)






![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8011430.png)
![tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B8011436.png)

![2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine](/img/structure/B8011443.png)

![2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]acetic acid](/img/structure/B8011472.png)
